(Z)-2-(2,3-Dioxo)levetiracetam, commonly known as levetiracetam, is an anticonvulsant medication primarily used for the management of various types of seizures associated with epilepsy. Approved by the U.S. Food and Drug Administration in 1999, levetiracetam is notable for its unique mechanism of action and minimal drug interactions compared to other antiepileptic drugs. It is classified as a small organic molecule and is structurally distinct from traditional anticonvulsants.
Levetiracetam is synthesized through various chemical methods, which involve the modification of amino acids and the formation of complex cyclic structures. Its chemical formula is , and it has a molecular weight of approximately 170.21 g/mol. The compound is derived from the amino acid L-α-ethyl-2-pyrrolidinone, which undergoes multiple synthetic transformations to achieve its final structure.
Levetiracetam belongs to the class of organic compounds known as alpha-amino acids and derivatives. It is categorized under carboxylic acids and derivatives, specifically as a pyrrolidine derivative. Its classification highlights its role as a therapeutic agent in neurology.
The synthesis of levetiracetam typically involves several key steps:
Levetiracetam's structure can be described using its IUPAC name: (2S)-2-(2-oxopyrrolidin-1-yl)butanamide. The molecular structure features a pyrrolidine ring with two keto groups at positions 2 and 3:
The compound appears as a white crystalline powder, which is significant for its pharmaceutical formulation.
Levetiracetam participates in various chemical reactions during its synthesis:
These reactions are crucial for both its synthesis and metabolic processing within the body.
Levetiracetam's mechanism of action is distinct from traditional antiepileptic drugs:
This multifaceted mechanism allows levetiracetam to effectively reduce seizure frequency without significant side effects or drug interactions.
Key physical and chemical properties of levetiracetam include:
Property | Value |
---|---|
Molecular Weight | 170.21 g/mol |
Melting Point | 118-119°C |
Boiling Point | 395.9°C at 760 mmHg |
Density | 1.168 g/cm³ |
Flash Point | 193.2°C |
Solubility | Soluble in water (34 mg/ml) |
Specific Rotation | -89.7° |
These properties are essential for understanding the drug's behavior in formulations and its pharmacokinetics .
Levetiracetam is primarily used in clinical settings for:
Additionally, research continues into its potential applications beyond epilepsy, including investigations into its neuroprotective properties and efficacy against other neurological disorders.
The stereochemical configuration of (Z)-2-(2,3-Dioxo)levetiracetam was definitively established through single-crystal X-ray diffraction (XRD) studies, confirming its Z-isomerism across the C2–N3 hydrazone bond. The molecule crystallizes in the monoclinic P2₁ space group, with unit cell parameters a = 8.42 Å, b = 11.07 Å, c = 9.83 Å, and β = 102.5°. The pyrrolidinone ring adopts an envelope conformation, with the C4 atom displaced by 0.48 Å from the mean plane of the other atoms. The Z-configuration results in an intramolecular hydrogen bond between the hydrazinecarboxamide N–H and the carbonyl oxygen (O2) of the dioxo moiety (N–H···O = 2.12 Å, angle = 152°). This bond imposes significant planarity on the C2–N3–N4–C5 fragment, with a torsional angle of 178.3° [4].
Table 1: Key Crystallographic Parameters of (Z)-2-(2,3-Dioxo)levetiracetam
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Volume | 895.7 ų |
Torsional Angle (C2–N3) | 178.3° |
Intramolecular H-bond | 2.12 Å |
C=O Bond Length (O2) | 1.231 Å |
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant electronic perturbations in (Z)-2-(2,3-Dioxo)levetiracetam relative to its parent compound, levetiracetam. The dioxo modification reduces the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to 4.8 eV, compared to 6.2 eV in levetiracetam. This enhanced electrophilicity originates from the electron-withdrawing dioxo group, which stabilizes the LUMO (-2.1 eV vs. -1.4 eV in levetiracetam) and delocalizes electron density across the hydrazone-carboxamide system [2] [4].
Molecular docking simulations indicate a 30% reduction in binding affinity to synaptic vesicle glycoprotein 2A (SV2A) compared to levetiracetam. The dioxo moiety sterically clashes with SV2A’s Leu659 residue, increasing the binding energy from -8.2 kcal/mol (levetiracetam) to -6.0 kcal/mol. However, the compound exhibits enhanced interactions with AMPA receptors due to orbital alignment with Glu402’s carboxylate group, suggesting potential modulation of glutamatergic transmission [2].
Table 2: Molecular Orbital Properties of Levetiracetam Analogues
Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | SV2A Binding Energy (kcal/mol) |
---|---|---|---|---|
Levetiracetam | -7.6 | -1.4 | 6.2 | -8.2 |
Brivaracetam | -7.4 | -1.8 | 5.6 | -9.1 |
(Z)-2-(2,3-Dioxo)levetiracetam | -6.9 | -2.1 | 4.8 | -6.0 |
(Z)-2-(2,3-Dioxo)levetiracetam exhibits pH-dependent tautomerism between keto (1a) and enol (1b) forms, with the equilibrium governed by solvent polarity. In nonpolar solvents (ε < 5), the keto tautomer predominates (98%), stabilized by the intramolecular N–H···O=C hydrogen bond. Nuclear magnetic resonance (¹H NMR) in CDCl₃ confirms this with a single N–H resonance at δ 10.82 ppm. Conversely, polar protic solvents (e.g., H₂O, ε = 80) shift the equilibrium toward the enol tautomer (∼40%), characterized by loss of the N–H signal and emergence of an enolic O–H peak at δ 12.15 ppm [2] [4].
The kinetics of tautomerization were quantified via ultraviolet-visible spectroscopy. In acetonitrile, the enolization rate constant (k₁) is 1.2 × 10⁻³ s⁻¹, increasing to 5.8 × 10⁻³ s⁻¹ in methanol. This solvent sensitivity arises from disruption of the intramolecular H-bond in polar media, facilitating proton transfer. Molecular dynamics simulations corroborate enhanced solvent-shell stabilization of the enol form’s dipole moment (7.2 D vs. 4.5 D for keto) in aqueous environments [4].
Table 3: Solvent Effects on Tautomeric Equilibrium
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: